RR-11a analog

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

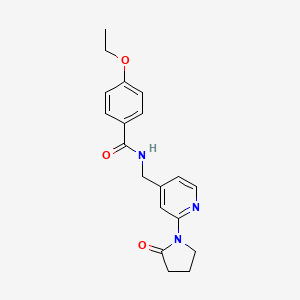

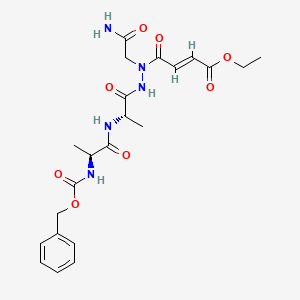

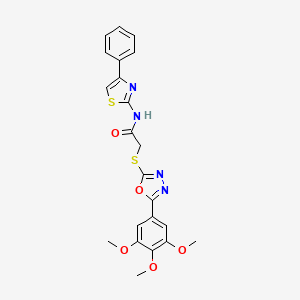

RR-11a analog is a potent and irreversible inhibitor of Schistosoma mansoni legumain . Its chemical structure includes an aza-Asn derivative and a aza-peptide Michael acceptor . Legumain is an enzyme involved in various biological processes, and inhibiting it can have therapeutic implications.

Molecular Structure Analysis

The molecular formula of RR-11a analog is C₂₂H₂₉N₅O₈ , with a molecular weight of 491.49 g/mol . It exists as a white to off-white solid . The specific arrangement of atoms and functional groups in its structure determines its biological activity.

Physical And Chemical Properties Analysis

科学的研究の応用

Nanotherapeutic Drug Delivery

RR-11a, a synthetic enzyme inhibitor of Legumain, an asparaginyl endopeptidase, has been investigated for its potential in nanotherapeutic drug delivery. The cell-surface expression of Legumain, driven by hypoxic stress in solid tumors, makes RR-11a an effective targeting ligand for liposomal nanoparticles (NPs). Studies have shown that RR-11a-coupled NPs exhibit high ligand-receptor affinity, enhanced tumor penetration, and uptake by tumor cells. In animal models, treatment with RR-11a-coupled NPs encapsulating doxorubicin resulted in improved tumor selectivity, drug sensitivity, and complete inhibition of tumor growth, while eliminating systemic drug toxicity. This approach represents a significant advancement in targeting solid tumors with minimal systemic side effects (Liao et al., 2011).

Ribonucleotide Reductase Inhibition

RR-11a analogs have been explored as inhibitors of ribonucleotide reductase (RR), a key enzyme in DNA synthesis and cell growth control. Increased RR activity is associated with malignant transformation and tumor cell growth, making it a significant target for anticancer therapy. Various RR inhibitors, including RR-11a analogs, have been studied for their potential in cancer treatment. These studies provide insights into the structure, function, regulation of RR, and the role of RR inhibitors in cancer chemotherapy (Shao et al., 2006).

Structural Biology and Protein Dynamics

The study of proteins, particularly those with cofactors that have visible range electronic transitions, benefits from techniques like time-resolved resonance Raman (TR RR) spectroscopy. This method, applied to proteins like retinal or heme proteins, provides insights into molecular structures and reaction dynamics. TR RR spectroscopy has been instrumental in monitoring photoinduced reactions, ligand binding and dissociation, electron transfer, enzymatic reactions, and protein folding and unfolding. This versatile tool offers a blend of structural and kinetic information, greatly enhancing our understanding of protein functions (Buhrke & Hildebrandt, 2019).

特性

IUPAC Name |

ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29N5O8/c1-4-34-19(30)11-10-18(29)27(12-17(23)28)26-21(32)15(3)24-20(31)14(2)25-22(33)35-13-16-8-6-5-7-9-16/h5-11,14-15H,4,12-13H2,1-3H3,(H2,23,28)(H,24,31)(H,25,33)(H,26,32)/b11-10+/t14-,15-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGVKPQSVBJEMMQ-BWLFODOESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)N(CC(=O)N)NC(=O)C(C)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)N(CC(=O)N)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29N5O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl (E)-4-[(2-amino-2-oxoethyl)-[[(2S)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoyl]amino]amino]-4-oxobut-2-enoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

methanone](/img/structure/B3015692.png)

![3-methyl-5-((4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)sulfonyl)benzo[d]oxazol-2(3H)-one](/img/structure/B3015693.png)

![(2-Ethylbenzo[d]thiazol-6-yl)(3-(thiazol-2-yloxy)azetidin-1-yl)methanone](/img/structure/B3015695.png)

![1-methyl-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B3015696.png)

![3-(2-Phenoxyethyl)-8-propionyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B3015698.png)

![N-[4-[2-(2,3-dihydro-1,4-dioxine-5-carbonylamino)-1,3-thiazol-4-yl]-1,3-thiazol-2-yl]-2,3-dihydro-1,4-dioxine-5-carboxamide](/img/structure/B3015701.png)

![4-butoxy-N-(pyrazolo[1,5-a]pyridin-5-yl)benzamide](/img/structure/B3015710.png)

![2-((2-(4-chlorophenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B3015713.png)

![N-[4-(Azetidin-3-yl)phenyl]acetamide;2,2,2-trifluoroacetic acid](/img/structure/B3015714.png)